molecular formula C30H30FN7O2 B10823836 Atuzabrutinib CAS No. 1581714-49-9

Atuzabrutinib

Cat. No.: B10823836
CAS No.: 1581714-49-9
M. Wt: 539.6 g/mol
InChI Key: KZMQPYCXSAGLTB-ZWUNQBBJSA-N
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Description

Atuzabrutinib, also known as PRN473 or SAR-444727, is a potent inhibitor of Bruton’s tyrosine kinase (BTK). This small molecule drug was initially developed by Principia Biopharma, Inc. and has been investigated for its therapeutic potential in treating immune system diseases, skin and musculoskeletal diseases, and autoimmune conditions .

Preparation Methods

The synthesis of atuzabrutinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically includes the following steps:

    Formation of Intermediates: The initial steps involve the preparation of various intermediates through reactions such as nitration, reduction, and cyclization.

    Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form this compound.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Atuzabrutinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

Atuzabrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By binding to the active site of BTK, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting B-cell activation and proliferation. This mechanism is particularly relevant in the treatment of B-cell malignancies and autoimmune diseases where aberrant B-cell activity plays a critical role .

Comparison with Similar Compounds

Atuzabrutinib is part of a class of drugs known as BTK inhibitors. Similar compounds include:

This compound’s uniqueness lies in its potential as a topical treatment, which differentiates it from other BTK inhibitors primarily used in systemic therapies .

Properties

CAS No.

1581714-49-9

Molecular Formula

C30H30FN7O2

Molecular Weight

539.6 g/mol

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile

InChI

InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15+/t20-/m1/s1

InChI Key

KZMQPYCXSAGLTB-ZWUNQBBJSA-N

Isomeric SMILES

CC(C)(C)/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Origin of Product

United States

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